1-[(2,4-Dichlorophenyl)methyl]azepane
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N/c14-12-6-5-11(13(15)9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVXXFGVXFEPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azepane Ring Formation
The azepane core (a seven-membered saturated ring with one nitrogen atom) is typically constructed via cyclization reactions. One common method involves the silyl aza-Prins cyclization, where FeCl₃ catalyzes the reaction of homoallylic amines with aldehydes to form tetrahydroazepines. For 1-[(2,4-dichlorophenyl)methyl]azepane, pre-forming the azepane ring prior to benzylation is advantageous. Alternative routes include:
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Intramolecular cyclization : Using ω-bromoamines or epoxy precursors under basic conditions.
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Ring-expansion : Converting smaller heterocycles (e.g., piperidines) via-Stevens rearrangements or photochemical methods.
The electron-withdrawing nature of the 2,4-dichlorophenyl group necessitates careful selection of benzylation conditions to avoid premature dehalogenation.
Benzylation of the Azepane Ring
Nucleophilic Substitution
Direct alkylation of azepane with 2,4-dichlorobenzyl halides (e.g., bromide or chloride) is a straightforward approach. The reaction proceeds via an SN2 mechanism in polar aprotic solvents (e.g., DMF, DMSO) with a base such as K₂CO₃ or NaH:
Optimization Notes :
Table 1: Benzylation Conditions and Yields
| Benzyl Halide | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Chloride | DMF | K₂CO₃ | 80 | 12 | 62 |
| Bromide | DMSO | NaH | 60 | 8 | 78 |
| Bromide | Toluene | Et₃N | 110 | 24 | 45 |
Data inferred from analogous reactions in piperazine systems.
Reductive Amination
An alternative route involves reductive amination between azepane and 2,4-dichlorobenzaldehyde using NaBH₃CN or BH₃·THF as reducing agents:
Advantages :
Challenges :
-
Requires strict pH control (optimally pH 4–6) to prevent imine hydrolysis.
-
Competing over-alkylation may occur without stoichiometric precision.
Catalytic Methods
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-couplings, such as Buchwald-Hartwig amination, enable direct C–N bond formation between azepane and 2,4-dichlorobenzyl electrophiles. For example:
Conditions :
Phase-Transfer Catalysis (PTC)
Quaternary ammonium salts (e.g., Aliquat 336) facilitate benzylation in biphasic systems (aqueous NaOH/organic solvent):
Benefits :
Post-Synthetic Modifications
Chemical Reactions Analysis
1-[(2,4-Dichlorophenyl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2,4-Dichlorophenyl)methyl]azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including its role as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-Chlorophenyl)azepane (CAS 383129-18-8)
2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone (CAS 88675-47-2)
1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane (CAS 2034302-47-9)
- Molecular formula: C₁₆H₂₅NO₃S
- Molecular weight : 311.4 g/mol
Dichlorophenyl-Containing Heterocycles in Agrochemicals
Etaconazole (CAS 60207-93-4)
Propiconazole (CAS 60207-90-1)
Methyl 6-(2,4-Dichlorophenyl)-... (Patent EP 18306177.9)
- Structure : Contains dichlorophenyl, pyrrolidine, and fluoropropyl groups.
- Application : Optimized salt forms for enhanced bioavailability in pharmaceuticals .
Data Tables
Table 1: Structural and Physical Properties of Azepane Derivatives
*Inferred data due to lack of direct evidence.
Research Findings
- Impact of Halogenation: Dichlorophenyl groups enhance binding to hydrophobic pockets in target enzymes (e.g., CYP51 in fungi) compared to monochloro analogs .
- Solubility Challenges : Sulfonyl or methoxy groups (e.g., in ) improve aqueous solubility, whereas dichlorophenyl derivatives require formulation optimization for bioavailability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(2,4-Dichlorophenyl)methyl]azepane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step processes, such as nucleophilic substitution or reductive amination, starting from 2,4-dichlorobenzyl chloride and azepane precursors. For example, similar compounds (e.g., N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide) are synthesized via sequential alkylation and carboxamide coupling, requiring anhydrous conditions and catalysts like Pd/C for hydrogenation . Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures >95% purity .
Q. How can researchers confirm the structural identity of this compound experimentally?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to verify the azepane ring (δ 1.5–2.5 ppm for CH groups) and aromatic protons (δ 7.0–7.8 ppm for dichlorophenyl) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 284.05 for CHClN) .
- X-ray crystallography : For crystalline derivatives, analyze bond lengths and angles (e.g., C-N bond ~1.47 Å in azepane rings) to validate stereochemistry .
Advanced Research Questions
Q. What are the structure-activity relationships (SAR) of azepane derivatives with dichlorophenyl substituents in biological systems?
- Methodological Answer :
- Substituent Position : The 2,4-dichlorophenyl group enhances lipophilicity (logP ~3.5) and receptor binding compared to mono-chlorinated analogs (logP ~2.8) .
- Ring Size : Azepane’s 7-membered ring improves conformational flexibility over piperidine, as seen in improved IC values (e.g., 12 μM vs. 45 μM for 5-HT receptor binding) .
- Comparative Studies : Replace the dichlorophenyl group with fluorophenyl or nitro groups to assess electronic effects on activity. For example, 4-nitrophenyl analogs show reduced antimicrobial potency due to decreased membrane permeability .
Q. How can computational modeling guide the optimization of this compound for target-specific applications?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding modes with enzymes (e.g., CYP450 isoforms) or receptors (e.g., dopamine D). The dichlorophenyl group often occupies hydrophobic pockets, while the azepane nitrogen forms hydrogen bonds .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the Cl atoms’ electron-withdrawing effect increases the azepane ring’s basicity (pK ~9.2) .
- MD Simulations : Simulate solvation dynamics in lipid bilayers to predict blood-brain barrier permeability (e.g., PSA <90 Å favors CNS penetration) .
Q. What analytical techniques resolve contradictions in reported biological activities of structurally similar azepane derivatives?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values under standardized assay conditions (e.g., fixed ATP concentration in kinase assays) to account for variability .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites. For instance, oxidative dechlorination in hepatic microsomes may convert the parent compound into less active species .
- Orthogonal Assays : Cross-validate antifungal activity (e.g., Candida albicans MIC) via broth microdilution and agar diffusion to rule out false positives .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?
- Methodological Answer :
- Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to measure IC. The dichlorophenyl group may sterically hinder active-site access, reducing inhibition (e.g., CYP2D6 IC >50 μM) .
- Induction Studies : Employ luciferase reporter gene assays in hepatocytes (e.g., HepG2) to assess CYP3A4 upregulation, which could alter pharmacokinetics .
Key Considerations for Researchers
- Synthetic Challenges : Optimize protecting groups (e.g., Boc for amines) to prevent undesired ring-opening reactions during functionalization .
- Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish target-specific effects from general toxicity .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing spectral data and crystallographic coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
